molecular formula C7H7N5 B6165648 pyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 2312-91-6

pyrido[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B6165648
CAS No.: 2312-91-6
M. Wt: 161.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine typically involves the condensation of suitable pyrimidine derivatives with various amines. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve multi-step synthesis with intermediate purification steps to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium cyanoborohydride, Raney nickel.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. It acts as a kinase inhibitor by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potent anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its broad spectrum of biological activities and its ability to inhibit multiple kinase targets. This versatility makes it a valuable compound in drug discovery and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for pyrido[2,3-d]pyrimidine-2,4-diamine involves the condensation of 2-aminopyridine with 2,4-dichloropyrimidine followed by reduction of the resulting intermediate.", "Starting Materials": [ "2-aminopyridine", "2,4-dichloropyrimidine", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-aminopyridine in methanol and add 2,4-dichloropyrimidine dropwise with stirring.", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture and filter the precipitate.", "Step 4: Dissolve the precipitate in acetic acid and add sodium borohydride slowly with stirring.", "Step 5: Heat the reaction mixture at reflux for 6 hours.", "Step 6: Cool the reaction mixture and filter the precipitate.", "Step 7: Wash the precipitate with water and dry to obtain pyrido[2,3-d]pyrimidine-2,4-diamine." ] }

CAS No.

2312-91-6

Molecular Formula

C7H7N5

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.